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Compound of Interest

Compound Name: 1,5-Diiodo-2,4-dimethoxybenzene

CAS No.: 51560-17-9

Cat. No.: B13994829

Get Quote

Executive Summary
1,5-Diiodo-2,4-dimethoxybenzene (DIDMB) represents a high-value electrophilic scaffold in

medicinal chemistry.[1] Structurally derived from the electron-rich resorcinol (1,3-

dimethoxybenzene) core, this molecule offers a unique combination of electronic activation and

C2-symmetry. It serves as a critical linchpin in the synthesis of Hsp90 inhibitors, resorcinolic

macrolides, and polyketide analogues.[1]

This guide provides a validated workflow for the synthesis of DIDMB and its subsequent

transformation via site-selective palladium-catalyzed cross-coupling. Unlike standard aryl

halides, the electron-donating methoxy groups at the 2,4-positions significantly alter the

oxidative addition rates at the C-I bonds, requiring specialized ligand systems for efficient

functionalization.[1]

Chemical Profile & Structural Logic[1][2]
The utility of DIDMB lies in its "push-pull" electronic environment. The methoxy groups (strong

resonance donors) activate the ring, making the iodine positions highly susceptible to oxidative
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addition by Pd(0) species, yet the steric bulk of the ortho-methoxy groups can hinder bulky

ligands.

IUPAC Identity: 1,5-diiodo-2,4-dimethoxybenzene (often referred to in literature as 4,6-

diiodo-1,3-dimethoxybenzene based on precursor numbering).[1]

Key Reactivity:

Symmetry Breaking: The molecule is symmetric. Mono-functionalization

(desymmetrization) creates a highly valuable "Janus" arene, allowing for the sequential

construction of non-symmetric biaryls found in natural products.

Leaving Group Lability: The C-I bond is weaker than C-Br or C-Cl, allowing couplings to

proceed under milder conditions (room temperature), preserving sensitive

pharmacophores.

Synthesis Protocol: 1,5-Diiodo-2,4-
dimethoxybenzene[1]
Objective: Efficient iodination of 1,3-dimethoxybenzene avoiding the formation of tri-iodinated

byproducts.

Methodological Rationale
Direct iodination using elemental iodine (

) is sluggish. We utilize an oxidative iodination strategy using Potassium Iodate (

) in acetic acid. This generates the electrophilic iodonium species (

) in situ, ensuring rapid and regioselective iodination at the activated 4 and 6 positions (which
correspond to 1 and 5 in the product).

Step-by-Step Protocol
Reagents:

1,3-Dimethoxybenzene (Resorcinol dimethyl ether): 10.0 g (72.4 mmol)
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Iodine (

): 14.7 g (57.9 mmol)

Potassium Iodate (

): 6.2 g (28.9 mmol)

Acetic Acid (Glacial): 100 mL

Sulfuric Acid (20% aq): 10 mL

Procedure:

Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux

condenser, and internal thermometer.

Dissolution: Charge the flask with 1,3-dimethoxybenzene and acetic acid. Stir until fully

dissolved.

Oxidant Addition: Add Iodine (

) followed by Potassium Iodate (

). The mixture will turn dark brown.

Reaction: Heat the mixture to 60°C. Maintain this temperature for 2 hours.

Critical Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). The starting material (

) should disappear, and a new spot (

) corresponding to the di-iodo product should appear.

Quench: Cool the mixture to room temperature. Pour slowly into 500 mL of ice-water

containing 10 g of Sodium Thiosulfate (

).
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Observation: The thiosulfate reduces unreacted iodine; the dark color will fade to a pale

yellow/white precipitate.

Isolation: Filter the white solid. Wash copiously with water (3 x 100 mL) to remove acetic

acid.

Purification: Recrystallize from Ethanol/Acetonitrile (1:1).

Yield: ~22.5 g (80%).

Purity: >98% (HPLC).

Application Protocol: Site-Selective Suzuki-Miyaura
Coupling
Challenge: Reacting one iodine selectively to form a mono-aryl intermediate without pushing to

the bis-aryl product. Solution: Statistical amplification combined with steric control. We use a

deficit of boronic acid and a bulky ligand (SPhos or XPhos) that makes the second oxidative

addition slower after the first aryl group is installed (due to increased steric crowding).

Reaction Scheme Data
Parameter

Condition A (Non-
Selective)

Condition B (Selective -
Recommended)

Catalyst / SPhos

Stoichiometry 1.0 equiv Ar-B(OH)2 0.7 equiv Ar-B(OH)2

Base (aq) (anhydrous)

Solvent DMF/Water Toluene (0.1 M)

Temp 90°C 60°C

Mono:Bis Ratio 40:60 92:8

Step-by-Step Protocol (Condition B)
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Reagents:

1,5-Diiodo-2,4-dimethoxybenzene: 1.0 equiv (390 mg, 1.0 mmol)[1]

Phenylboronic acid: 0.7 equiv (85 mg, 0.7 mmol) [Limiting Reagent]

: 0.02 equiv

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): 0.08 equiv

: 2.0 equiv[1][2]

Toluene: 10 mL (degassed)

Procedure:

Inerting: Flame-dry a Schlenk tube and cycle with Argon/Vacuum (3x).

Loading: Add DIDMB, Boronic acid, Base, Pd source, and Ligand under positive Argon flow.

[1]

Solvation: Add degassed Toluene via syringe.

Reaction: Seal the tube and heat to 60°C for 12 hours.

Mechanism:[1][3] The bulky SPhos ligand facilitates oxidative addition but the lower

temperature and stoichiometry prevent the second coupling. The electron-rich nature of

the product (now a biaryl) also slightly deactivates the remaining C-I bond compared to the

starting material.

Workup: Filter through a pad of Celite. Concentrate the filtrate.

Purification: Flash chromatography (Gradient 0-10% EtOAc in Hexanes).

Note: The unreacted di-iodo starting material elutes first and can be recovered/recycled.

The mono-coupled product elutes second.
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Strategic Visualization: Pathway to Pharma
Intermediates
The following diagram illustrates the decision logic for utilizing DIDMB in drug discovery

workflows, highlighting the divergence between symmetric and non-symmetric target synthesis.
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 Iodination (I2/KIO3)
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Symmetric Biaryls
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 2nd Coupling
(Different Ar-B(OH)2)

Click to download full resolution via product page

Caption: Synthetic divergence from the 1,5-diiodo-2,4-dimethoxybenzene scaffold. Pathway

B enables the construction of complex, non-symmetric pharmacophores.
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Issue Probable Cause Corrective Action

Low Yield in Iodination
Incomplete oxidation of

.

Ensure

is fresh. Increase reaction time

at 60°C. Do not overheat

(>80°C) to avoid sublimation of

Iodine.

Bis-coupling in Mono-synthesis
Temperature too high or

excess boronic acid.

Strictly limit Boronic acid to 0.7

equiv. Lower temp to 50°C.

Switch to even bulkier ligands

(e.g., BrettPhos).

Deiodination (Reduction)
Pd-hydride formation (beta-

elimination from solvent).

Avoid alcoholic solvents

(EtOH/MeOH) in the coupling

step. Use Toluene or DMF.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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